molecular formula C17H18N4S B3594004 5-(benzylthio)-1-mesityl-1H-tetrazole

5-(benzylthio)-1-mesityl-1H-tetrazole

Cat. No.: B3594004
M. Wt: 310.4 g/mol
InChI Key: CFVZYBPHRLKZCJ-UHFFFAOYSA-N
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Description

5-(Benzylthio)-1H-tetrazole is an organic compound used as an activator in the synthesis of oligonucleotides . The activator reacts with the phosphoramidite group to form a highly reactive intermediate .


Synthesis Analysis

While specific synthesis methods for 5-(benzylthio)-1-mesityl-1H-tetrazole were not found, 5-(benzylthio)-1H-tetrazole and similar compounds have been synthesized as sorafenib analogs . The in vitro cytotoxicity effects of these synthesized compounds were evaluated against different human cancer cells .


Molecular Structure Analysis

The molecular formula for 5-(benzylthio)-1H-tetrazole is C8H8N4S, and its molecular weight is 192.24 .


Chemical Reactions Analysis

5-(Benzylthio)-1H-tetrazole is used as an activator in the synthesis of oligonucleotides . It reacts with the phosphoramidite group to form a highly reactive intermediate .


Physical and Chemical Properties Analysis

5-(Benzylthio)-1H-tetrazole appears as a white to almost white powder or crystal . It has a melting point of 133 °C . It is insoluble in water but soluble in methanol .

Mechanism of Action

The mechanism of action of 5-(benzylthio)-1H-tetrazole involves its reaction with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .

Safety and Hazards

5-(Benzylthio)-1H-tetrazole is classified as a flammable solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

While specific future directions for 5-(benzylthio)-1-mesityl-1H-tetrazole were not found, the use of similar compounds in the synthesis of oligonucleotides suggests potential applications in the field of nucleic acid medicine .

Properties

IUPAC Name

5-benzylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-12-9-13(2)16(14(3)10-12)21-17(18-19-20-21)22-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVZYBPHRLKZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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